molecular formula C27H32BrP B14226882 Triphenyl(4-propylcyclohexyl)phosphanium bromide CAS No. 628319-55-1

Triphenyl(4-propylcyclohexyl)phosphanium bromide

Cat. No.: B14226882
CAS No.: 628319-55-1
M. Wt: 467.4 g/mol
InChI Key: ZVJFBYQXADKGCQ-UHFFFAOYSA-M
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Description

Triphenyl(4-propylcyclohexyl)phosphanium bromide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique structure and properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-propylcyclohexyl moiety, with bromide as the counterion. It is typically a white crystalline solid and is known for its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(4-propylcyclohexyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 4-propylcyclohexyl bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the phosphonium salt, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields . The product is typically purified through crystallization and drying under reduced pressure to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(4-propylcyclohexyl)phosphanium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(4-propylcyclohexyl)phosphanium bromide is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of the 4-propylcyclohexyl group enhances its solubility in organic solvents and its ability to interact with various substrates in chemical reactions .

Properties

CAS No.

628319-55-1

Molecular Formula

C27H32BrP

Molecular Weight

467.4 g/mol

IUPAC Name

triphenyl-(4-propylcyclohexyl)phosphanium;bromide

InChI

InChI=1S/C27H32P.BrH/c1-2-12-23-19-21-27(22-20-23)28(24-13-6-3-7-14-24,25-15-8-4-9-16-25)26-17-10-5-11-18-26;/h3-11,13-18,23,27H,2,12,19-22H2,1H3;1H/q+1;/p-1

InChI Key

ZVJFBYQXADKGCQ-UHFFFAOYSA-M

Canonical SMILES

CCCC1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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